

UAMC-00039 Dihydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: UAMC00039 dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of UAMC-00039 dihydrochloride, a potent and selective inhibitor of dipeptidyl peptidase II (DPP-II). This document is intended to serve as a valuable resource for researchers in academia and industry engaged in drug discovery and development.

Chemical Properties

UAMC-00039 dihydrochloride is a synthetic small molecule with the chemical name (2S)-2-Amino-4-[[(4-chlorophenyl)methyl]amino]-1-(1-piperidinyl)-1-butanone dihydrochloride.[1][2][3] Its key chemical properties are summarized in the table below.



Property	Value	References
IUPAC Name	(2S)-2-Amino-4-[[(4- chlorophenyl)methyl]amino]-1- (1-piperidinyl)-1-butanone dihydrochloride	[3]
Molecular Formula	C16H24CIN3O·2HCI	[1]
Molecular Weight	382.76 g/mol	[1]
CAS Number	697797-51-6	[1]
SMILES	O=C(N1CCCCC1)INVALID- LINK CCNCC2=CC=C(CI)C=C2. [H]CI.[H]CI	[3][4]
Purity	≥98%	[1]
Appearance	White to off-white solid	[4]
Solubility	Soluble to 100 mM in water and DMSO	[1]
Storage	Store at -20°C	[1]

Biological Activity

UAMC-00039 dihydrochloride is a highly potent, reversible, and competitive inhibitor of dipeptidyl peptidase II (DPP-II), a serine exopeptidase that cleaves N-terminal dipeptides from polypeptides with a proline or alanine residue at the penultimate position.[4] The physiological role of DPP-II is not fully elucidated, but it is believed to be involved in various processes, including cell differentiation, protection from cell death, and the degradation of collagen fragments and neuropeptides.[5]

Inhibitory Potency and Selectivity

The inhibitory activity of UAMC-00039 dihydrochloride against DPP-II and other related dipeptidyl peptidases is summarized in the table below. The data highlights the compound's high potency for DPP-II and its significant selectivity over other DPP enzymes.



Enzyme	IC50	References
DPP-II	0.48 nM	[1][3]
DPP-IV	165 μΜ	[1][3]
DPP-8	142 μΜ	[1][3]
DPP-9	78.6 μΜ	[1][3]

In Vitro and In Vivo Activity

Studies have shown that UAMC-00039 is stable in culture medium for at least 48 hours at 37°C and can rapidly penetrate peripheral blood mononuclear cells (PBMCs) within one minute, leading to a concentration-dependent inhibition of intracellular DPP-II activity.[4] In vivo studies in rodents have demonstrated that oral administration of UAMC-00039 leads to a dosedependent inhibition of DPP-II in peripheral organs.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving UAMC-00039 dihydrochloride, synthesized from available literature.

Dipeptidyl Peptidase II (DPP-II) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of UAMC-00039 dihydrochloride against DPP-II using a chromogenic substrate.

Materials:

- Purified DPP-II enzyme
- UAMC-00039 dihydrochloride
- DPP-II assay buffer: 50 mM cacodylate buffer, pH 5.5[4]
- Chromogenic substrate: Lys-Ala-p-nitroanilide (Lys-Ala-pNA)[2]
- 96-well microplate

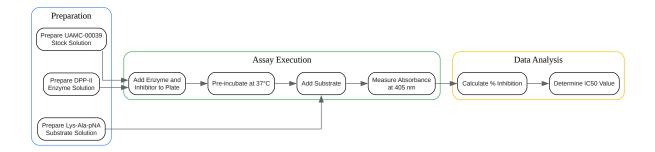


Microplate reader

Procedure:

- Prepare a stock solution of UAMC-00039 dihydrochloride in DPP-II assay buffer.
- Perform serial dilutions of the UAMC-00039 dihydrochloride stock solution to create a range of inhibitor concentrations.
- In a 96-well microplate, add the following to each well:
 - DPP-II enzyme solution
 - Varying concentrations of UAMC-00039 dihydrochloride or vehicle control
- Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the chromogenic substrate Lys-Ala-pNA to each well.
- Immediately measure the absorbance at 405 nm using a microplate reader.
- Continue to monitor the absorbance at regular intervals to determine the reaction rate.
- Calculate the percentage of inhibition for each concentration of UAMC-00039 dihydrochloride and determine the IC₅₀ value.





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Workflow for DPP-II Inhibition Assay

Cellular Uptake and Intracellular DPP-II Inhibition Assay

This protocol describes a method to assess the cell permeability of UAMC-00039 and its ability to inhibit intracellular DPP-II.

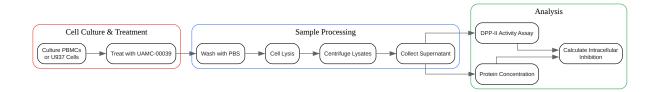
Materials:

- Peripheral blood mononuclear cells (PBMCs) or U937 cells
- RPMI medium
- UAMC-00039 dihydrochloride
- Phosphate-buffered saline (PBS)
- Lysis buffer: 100 mM HEPES buffer (pH 7.4), 10 mM EDTA, 70 μg/mL aprotinin, and 1% octylglucoside[4]
- DPP-II activity assay reagents (as described in 3.1)



Procedure:

- Culture PBMCs or U937 cells in RPMI medium.
- Treat the cells with various concentrations of UAMC-00039 dihydrochloride for different time points (e.g., 1, 5, 15, 30, and 60 minutes) at 37°C.[4]
- After incubation, wash the cells with PBS to remove extracellular inhibitor.
- Lyse the cells by incubating with lysis buffer overnight at 4°C.[4]
- Centrifuge the cell lysates to pellet cellular debris.
- Collect the supernatant and determine the protein concentration.
- Measure the DPP-II activity in the cell lysates using the DPP-II inhibition assay protocol described in section 3.1.
- Normalize the DPP-II activity to the protein concentration to determine the specific activity.
- Calculate the percentage of intracellular DPP-II inhibition for each concentration and time point.



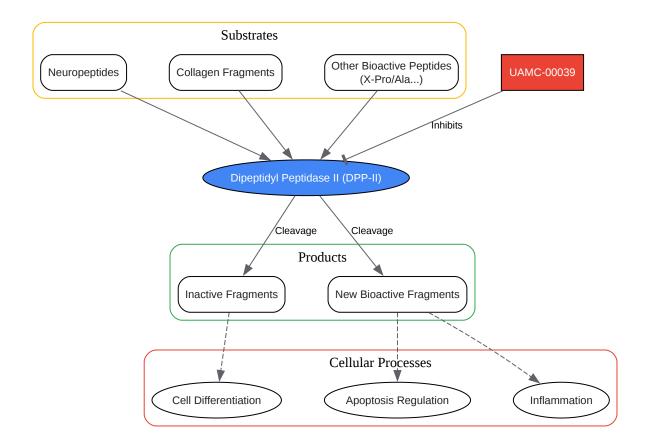
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Workflow for Cellular Uptake Assay



Signaling Pathways and Biological Roles

The precise signaling pathways involving DPP-II are still under investigation. However, its enzymatic activity suggests a role in modulating the levels of various bioactive peptides. By cleaving N-terminal dipeptides, DPP-II can either inactivate these peptides or generate new bioactive fragments.



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Known Functions of DPP-II

This diagram illustrates that DPP-II acts on various substrates, including neuropeptides and collagen fragments. The resulting cleavage can lead to either inactivation or the generation of



new bioactive peptides, which in turn may influence cellular processes such as cell differentiation, apoptosis, and inflammation. UAMC-00039 acts as a specific inhibitor of this enzymatic activity.

Conclusion

UAMC-00039 dihydrochloride is a powerful research tool for investigating the physiological and pathological roles of DPP-II. Its high potency and selectivity make it an ideal probe for dissecting the functions of this enzyme in various biological systems. This technical guide provides a solid foundation of its chemical properties, biological activities, and relevant experimental protocols to facilitate further research and drug development efforts targeting DPP-II.

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